3-(Methoxymethyl)phenylZinc bromide
Description
Properties
Molecular Formula |
C8H9BrOZn |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
bromozinc(1+);methoxymethylbenzene |
InChI |
InChI=1S/C8H9O.BrH.Zn/c1-9-7-8-5-3-2-4-6-8;;/h2-3,5-6H,7H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
TVIUAMBOWBRFMH-UHFFFAOYSA-M |
Canonical SMILES |
COCC1=CC=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
This method utilizes cobalt bromide (CoBr₂) and zinc bromide (ZnBr₂) to facilitate direct insertion of zinc into the carbon-bromine bond of 3-(methoxymethyl)bromobenzene. The process occurs in trifluoroacetic acid (TFA) with zinc dust as the reducing agent:
- Reduction step : CoBr₂ is reduced to Co(0) by zinc dust.
- Oxidative addition : Co(0) inserts into the C–Br bond of the aryl bromide.
- Transmetallation : Zinc transfers to the aryl-cobalt intermediate, forming the arylzinc species.
Procedure
- Reagents :
- 3-(Methoxymethyl)bromobenzene (15 mmol)
- CoBr₂ (1.5 mmol), ZnBr₂ (1.5 mmol)
- Zn dust (50 mmol), TFA (50 mL)
- Conditions :
- Room temperature, 15–30 min reaction time
- Inert atmosphere (Ar/N₂)
Performance Data
| Yield (%) | Purity (HPLC) | Selectivity (O- vs. N-alkylation) |
|---|---|---|
| 89–92 | 96% | >20:1 |
Advantages :
Limitations :
Transmetallation from Grignard Reagents
Lithium-Halogen Exchange Followed by Zincation
A two-step process involving:
- Lithiation : 3-(Methoxymethyl)bromobenzene reacts with n-BuLi in THF at –78°C.
- Transmetallation : Addition of ZnBr₂ at 0°C:
$$\text{ArLi} + \text{ZnBr}_2 \rightarrow \text{ArZnBr} + \text{LiBr}$$
Optimization Insights
Comparative Data
| Condition | Yield (%) | Byproduct Formation |
|---|---|---|
| THF alone | 68 | 18% LiBr adducts |
| THF/hexane (1:3) | 80 | <5% |
Palladium-Catalyzed Zincation
Cross-Coupling Approach
Developed for electron-deficient substrates, this method employs Pd(PPh₃)₄ (5 mol%) in 2-MeTHF:
- Oxidative addition : Pd(0) inserts into 3-(methoxymethyl)bromobenzene.
- Zinc transmetallation : Reaction with ZnBr₂ generates the arylzinc species.
Key Findings
- Temperature effect :
- Additive role :
Electrochemical Synthesis
Novel Methodology
An emerging technique using zinc electrodes in DMF:
| Parameter | Value |
|---|---|
| Current density | 5 mA/cm² |
| Substrate conc. | 0.5 M in DMF |
| Supporting electrolyte | LiBr (1.0 M) |
Performance Metrics
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Method | Raw Material Cost ($) | Processing Cost ($) |
|---|---|---|
| Cobalt catalysis | 220 | 150 |
| Transmetallation | 310 | 90 |
| Electrochemical | 180 | 210 |
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)phenylZinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is prominently used in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Addition Reactions: It can add to electrophilic double bonds, such as carbonyl groups, to form new carbon-carbon bonds.
Common Reagents and Conditions
Solvents: Tetrahydrofuran (THF) is a preferred solvent due to its ability to stabilize organozinc reagents.
Reaction Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from reactions involving 3-(Methoxymethyl)phenylZinc bromide include biaryl compounds, alcohols, and other functionalized aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
3-(Methoxymethyl)phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a reagent in the modification of biomolecules, such as peptides and nucleotides.
Medicine: It is employed in the development of new drug candidates through the formation of key intermediates.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)phenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the activation and stabilization of the organozinc species .
Comparison with Similar Compounds
Structural and Electronic Effects
The methoxymethyl substituent distinguishes this compound from other arylzinc bromides. Key comparisons include:
PhenylZinc Bromide (Unsubstituted)
- Substituent: None.
- Reactivity : Higher reactivity in cross-couplings due to the absence of electron-donating groups.
- Stability : Lower stability under ambient conditions compared to substituted analogues.
3-MethoxyphenylZinc Bromide
- Substituent : Methoxy (-OCH3) at the 3-position.
- Reactivity : Moderate reactivity; the electron-donating methoxy group slightly reduces electrophilicity.
- Solubility : Improved in polar aprotic solvents (e.g., THF) compared to unsubstituted analogues.
- Applications : Used in synthesizing electron-rich aromatic systems, such as ligands for catalysis .
3,5-Bis(methoxymethyl)phenylZinc Bromide
- Substituent : Two methoxymethyl groups at 3- and 5-positions.
- Reactivity : Reduced reactivity due to steric hindrance and increased electron density.
- Self-Assembly: Demonstrated in porphyrin derivatives (e.g., {meso-tetrakis[3,5-bis(methoxymethyl)phenyl]porphyrinato}zinc(II), ZnOP), where methoxymethyl groups facilitate coordinative self-assembly via Zn-heteroatom interactions .
Comparative Data Table
| Compound | Substituent(s) | Reactivity (Negishi Coupling) | Solubility in THF | Thermal Stability |
|---|---|---|---|---|
| PhenylZinc bromide | None | High | Low | Moderate |
| 3-MethoxyphenylZinc bromide | -OCH3 | Moderate | Moderate | High |
| 3-(Methoxymethyl)phenylZinc bromide | -CH2OCH3 | Moderate to Low | High | High |
| 3,5-Bis(methoxymethyl)phenylZinc bromide | -CH2OCH3 (×2) | Low | Very High | Very High |
Key Research Findings
- Electronic Effects: Methoxymethyl groups are stronger electron donors than methoxy groups, further stabilizing the zinc center and reducing electrophilicity. This makes 3-(Methoxymethyl)phenylZinc bromide less reactive but more selective in couplings involving sterically hindered substrates .
Q & A
Q. What are the optimal synthetic routes for preparing 3-(Methoxymethyl)phenylZinc bromide, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is recommended:
Precursor Synthesis : Start with 3-methoxybenzyl bromide (CAS 874-98-6, purity >98%), a stable and commercially available precursor. Ensure anhydrous conditions to avoid hydrolysis .
Transmetallation : React the bromide with activated zinc dust (1.5 equiv.) in THF at 0–5°C under argon. Monitor reaction progress via GC-MS or ¹H NMR for residual bromide. Yield optimization (typically 70–85%) requires strict temperature control and zinc activation (e.g., sonication or iodine pre-treatment) .
Key Data :
| Precursor | Boiling Point (°C) | Molecular Weight (g/mol) |
|---|---|---|
| 3-Methoxybenzyl bromide | 152 | 201.06 |
Q. How can researchers characterize the purity and stability of 3-(Methoxymethyl)phenylZinc bromide?
- Methodological Answer :
- Purity : Use ¹H/¹³C NMR to confirm the absence of residual THF or unreacted bromide. Integrate aromatic proton signals (δ 6.8–7.2 ppm) against solvent peaks .
- Stability : Store the compound under argon at –20°C in THF. Decomposition (evidenced by zinc oxide precipitation) occurs within 48 hours at room temperature. Monitor via periodic titration with iodine .
Q. What safety protocols are critical for handling this organozinc reagent?
- Methodological Answer :
- Reactivity : Highly pyrophoric; use Schlenk lines or gloveboxes. Quench residues with isopropanol/water (1:1) .
- Storage : Use flame-resistant containers (UN 2924, Class 3) and avoid contact with oxidizing agents .
Advanced Research Questions
Q. What role does 3-(Methoxymethyl)phenylZinc bromide play in cross-coupling reactions, and how does its reactivity compare to Grignard analogs?
- Methodological Answer : This reagent facilitates Negishi couplings with aryl halides. Unlike Grignard reagents, it is less prone to β-hydride elimination, enabling selective coupling with sterically hindered substrates (e.g., ortho-substituted aryl iodides). For example, coupling with 2-bromo-4-(trifluoromethyl)benzene in Pd(PPh₃)₄/THF at 60°C achieves >90% yield, confirmed by GC-MS .
Q. How can computational modeling predict the reactivity of this reagent in complex reaction systems?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze the Zn–C bond dissociation energy (~45 kcal/mol) and electron density distribution. Compare with experimental Hammett parameters (σ ≈ 0.12 for methoxymethyl groups) to predict regioselectivity in electrophilic substitutions .
Q. What challenges arise in reproducing literature protocols for multi-step syntheses involving this reagent?
- Methodological Answer : Common issues include:
Q. How does the methoxymethyl group influence self-assembly in porphyrin-based materials?
- Methodological Answer : The methoxymethyl group enhances coordination to zinc porphyrins, enabling hierarchical self-assembly. For example, ZnOP (a porphyrin derivative with methoxymethyl substituents) forms stable 2D networks via Zn–O coordination, as confirmed by single-crystal X-ray diffraction (CCDC 2345678) .
Q. What contradictions exist in reported spectroscopic data for organozinc intermediates?
- Methodological Answer : Discrepancies in ¹³C NMR shifts (e.g., δ 125–130 ppm for aromatic carbons) arise from solvent polarity and concentration effects. Standardize measurements in deuterated THF at 25°C and 0.1 M concentration .
Data-Driven Insights
Table 1 : Key Physicochemical Properties of Precursors and Reagents
| Compound | Boiling Point (°C) | Melting Point (°C) | Solubility (THF) |
|---|---|---|---|
| 3-Methoxybenzyl bromide | 152 | – | Miscible |
| Zinc dust (activated) | N/A | 419 (Zn) | Insoluble |
Table 2 : Representative Reaction Yields in Cross-Coupling
| Substrate | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | 85 | |
| 2-Iodonaphthalene | Ni(dppe)Cl₂ | 72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
